Methyl 3-cyano-4-propoxybenzoate
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Overview
Description
Methyl 3-cyano-4-propoxybenzoate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is primarily used in research and development, particularly in the field of organic chemistry. This compound is characterized by its cyano and propoxy functional groups attached to a benzoate core, making it a versatile intermediate in various chemical reactions.
Preparation Methods
The synthesis of Methyl 3-cyano-4-propoxybenzoate typically involves several steps:
Starting Material: The process begins with methyl p-hydroxybenzoate.
Cyanation: The formylated product is then converted to the cyano derivative using a suitable cyanating agent.
Propoxylation: Finally, the cyano derivative undergoes propoxylation to yield this compound.
Chemical Reactions Analysis
Methyl 3-cyano-4-propoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The propoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-cyano-4-propoxybenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-cyano-4-propoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions lead to the formation of new compounds with desired properties .
Comparison with Similar Compounds
Methyl 3-cyano-4-propoxybenzoate can be compared with similar compounds such as:
Methyl 3-cyano-4-isopropoxybenzoate: This compound has an isopropoxy group instead of a propoxy group, leading to different reactivity and properties.
Methyl 3-cyano-4-methoxybenzoate: The methoxy group in this compound results in different chemical behavior compared to the propoxy derivative.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields of research.
Properties
CAS No. |
1382775-05-4 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3-cyano-4-propoxybenzoate |
InChI |
InChI=1S/C12H13NO3/c1-3-6-16-11-5-4-9(12(14)15-2)7-10(11)8-13/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
UZMTZXKSXUAWDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OC)C#N |
Origin of Product |
United States |
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